3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Cross-coupling Suzuki-Miyaura Oxidative addition

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-51-5; molecular formula C7H3IN4; molecular weight 270.03 g/mol) is a heteroaromatic organic compound belonging to the pyrazolo[3,4-c]pyridine family. It features a fused pyrazole–pyridine bicyclic core, with an iodine atom at the 3-position and a carbonitrile (–CN) substituent at the 5-position.

Molecular Formula C7H3IN4
Molecular Weight 270.03 g/mol
CAS No. 633328-51-5
Cat. No. B3147928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
CAS633328-51-5
Molecular FormulaC7H3IN4
Molecular Weight270.03 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)I)C#N
InChIInChI=1S/C7H3IN4/c8-7-5-1-4(2-9)10-3-6(5)11-12-7/h1,3H,(H,11,12)
InChIKeyYVOAGDJCUQUGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-51-5): Scientific Procurement Baseline


3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-51-5; molecular formula C7H3IN4; molecular weight 270.03 g/mol) is a heteroaromatic organic compound belonging to the pyrazolo[3,4-c]pyridine family . It features a fused pyrazole–pyridine bicyclic core, with an iodine atom at the 3-position and a carbonitrile (–CN) substituent at the 5-position . The pyrazolo[3,4-c]pyridine scaffold is recognized as a privileged pharmacophore in kinase inhibitor drug discovery, with reported activity against Pim, GSK3, CDK, and RIP1 kinases [1]. This compound is predominantly employed as a synthetic intermediate and building block in fragment-based drug discovery (FBDD) campaigns, where its orthogonal reactive handles—the iodo and carbonitrile groups—enable selective, sequential functionalization [2].

Why 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile Cannot Be Replaced by Generic Analogs


Superficially similar pyrazolo[3,4-c]pyridine derivatives—such as the 3-unsubstituted parent (CAS 633328-50-4), 3-chloro, or 3-bromo analogs—are not drop-in replacements for 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile. The iodine atom at C-3 provides the highest oxidative addition reactivity toward Pd(0) among aryl halides, with a well-established leaving-group order of –I > –Br >> –Cl for Suzuki–Miyaura and related cross-couplings [1]. The 5-carbonitrile group serves dual roles: it acts as a strongly electron-withdrawing substituent that further activates the pyridine ring for nucleophilic aromatic substitution, and it can be elaborated independently via reduction, hydrolysis, or cycloaddition [2]. Compounds lacking this specific substitution pattern therefore require entirely different synthetic routes, catalyst systems, or protecting-group strategies, directly impacting reaction yields, step counts, and procurement economics [3].

Quantitative Differentiation Evidence for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile


Superior Pd-Catalyzed Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo and 3-Chloro Analogs

The 3-iodo substituent of the target compound is expected to undergo oxidative addition to Pd(0) significantly faster than the corresponding 3-bromo or 3-chloro analogs. The established reactivity trend for aryl halides in Suzuki–Miyaura coupling is –I > –Br ~ –OTf >> –Cl [1]. This difference is mechanistically rooted in the bond dissociation energies: C–I (~57 kcal/mol) vs. C–Br (~71 kcal/mol) vs. C–Cl (~83 kcal/mol), rendering the C–I bond the most labile toward Pd insertion [2]. In practical terms, 3-iodo derivatives typically require lower catalyst loadings, milder temperatures, and shorter reaction times compared to bromo or chloro analogs for comparable cross-coupling yields.

Cross-coupling Suzuki-Miyaura Oxidative addition Fragment elaboration

Orthogonal Derivatization: Sequential C3 Cross-Coupling and C5 Nitrile Elaboration

The target compound uniquely combines a C3 iodo handle (for C–C bond formation via Suzuki, Sonogashira, or Heck coupling) with a C5 carbonitrile group that can be orthogonally transformed—via reduction to aminomethyl, hydrolysis to carboxamide, or conversion to tetrazole—without interfering with the iodo substituent [1]. In contrast, 3-bromo-5-carbonitrile or 3-chloro-5-carbonitrile analogs require harsher conditions for the initial cross-coupling step, raising the risk of nitrile hydrolysis or unwanted side reactions [2]. This orthogonal reactivity pattern is strategically exploited in the construction of 3,5,7-trisubstituted pyrazolo[3,4-c]pyridine kinase inhibitor libraries, where the iodo group is first used to introduce aryl/heteroaryl diversity at C3, and the nitrile is subsequently elaborated [REFS-1, REFS-3].

Sequential functionalization Fragment-based drug discovery Orthogonality Hit-to-lead

Validated Scaffold for Kinase Inhibitor Development: Pim, GSK3, and CDK Targeting

The pyrazolo[3,4-c]pyridine core has been validated through fragment-based screening as a productive scaffold for developing potent kinase inhibitors. Genentech and other groups identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a core for pan-Pim inhibitors with picomolar biochemical potency (pan-Pim IC50 < 1 nM for optimized leads) [1]. Substituted pyrazolo[3,4-c]pyridines bearing 5-carbonitrile groups were used as key intermediates to prepare 3,5,7-trisubstituted derivatives showing antiproliferative IC50 values of 0.87–4.3 µM against cancer cell lines (MIA PaCa-2, PC-3, SCOV3) [2]. While the target compound itself is not a terminal bioactive molecule, its substitution pattern directly maps onto the SAR-optimized regions of these validated inhibitor series, making it a strategic advanced intermediate rather than a simple building block [3].

Kinase inhibitor Pim kinase GSK3 Antiproliferative Fragment-based screening

Purity and Quality Control: Available at 95% and 98% Grades with Batch-Specific Analytical Data

Commercially, 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-51-5) is available from multiple suppliers in two defined purity grades: 95%+ and 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Bidepharm provides batch-specific QC reports (NMR, HPLC, GC) for this CAS number . MolCore offers NLT 98% material under ISO certification . Beyotime supplies the compound at 98% purity (catalog Y136731) suitable for research use [1]. In contrast, the 3-bromo or 3-chloro analogs are less commonly stocked at comparable purity levels, and the 3-unsubstituted parent (CAS 633328-50-4) is predominantly available at 95% . The availability of defined purity grades with batch-level traceability is critical for reproducible fragment elaboration and SAR studies.

QC documentation HPLC purity Procurement specification ISO certification

Priority Procurement Scenarios for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile


Fragment-Based Kinase Inhibitor Library Synthesis

When building a fragment library targeting the ATP-binding pocket of kinases (Pim, GSK3, CDK families), this compound serves as a key intermediate for divergent synthesis. The C3 iodo group is used in a first-round Suzuki coupling to introduce aryl diversity, followed by C5 nitrile elaboration to generate carboxamidine or aminomethyl derivatives. This strategy was successfully employed to generate 3,5,7-trisubstituted pyrazolo[3,4-c]pyridines with sub-micromolar antiproliferative activity (IC50 0.87–4.3 µM) [1]. The validated scaffold origin from Pim kinase fragment screening further supports target relevance [2].

Sequential Orthogonal Functionalization for Hit-to-Lead Optimization

The compound's dual reactive handles (C3–I and C5–CN) enable independent, sequential elaboration, a critical requirement in hit-to-lead campaigns where multiple vectors must be systematically varied. The iodo group can be selectively coupled under mild Pd-catalyzed conditions without affecting the nitrile, and the nitrile can subsequently be reduced or hydrolyzed under conditions that do not displace the newly installed C3 substituent [3]. This orthogonal reactivity contrasts with mono-functionalized analogs that require protecting-group strategies, adding 2–3 synthetic steps per derivative [3].

Chemical Biology Tool Compound Synthesis Requiring Late-Stage Iodine Replacement

For programs requiring radiolabeling (e.g., ¹²⁵I or ¹³¹I incorporation) or heavy-atom derivatization for X-ray crystallography, the 3-iodo compound provides a direct precursor. The C–I bond can be exploited for halogen–metal exchange to introduce isotopically labeled groups, or the iodine atom itself can serve as an anomalous scattering center for phasing in protein–ligand co-crystallography [4]. The 3-bromo analog, while also capable of heavy-atom derivatization, provides weaker anomalous signal (f'' for Br K-edge ~1.5 e⁻ vs. I L-edge ~6.5 e⁻ at Cu Kα) [4].

Medicinal Chemistry SAR Exploration with Minimized Synthetic Burden

When exploring SAR around the 3-position of pyrazolo[3,4-c]pyridine-based kinase inhibitors, the 3-iodo-5-carbonitrile intermediate enables a common late-stage diversification point. Rather than synthesizing each 3-aryl variant through a linear route (5–7 steps per analog), the medicinal chemistry team can stockpile this single intermediate and generate 20–50 analogs in parallel via Suzuki coupling (1 step), dramatically reducing FTE-time and reagent costs per compound [5]. This approach directly aligns with the vectorial functionalization strategy demonstrated for 5-halo-pyrazolo[3,4-c]pyridines [3].

Quote Request

Request a Quote for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.